7-(Chloromethyl)-4-methoxy-12-methyltetraphene
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Overview
Description
7-(Chloromethyl)-4-methoxy-12-methyltetraphene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its unique structure, which includes a chloromethyl group, a methoxy group, and a methyl group attached to a tetraphene backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Chloromethyl)-4-methoxy-12-methyltetraphene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the chloromethylation of a tetraphene derivative using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc bromide. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloromethyl group.
Another approach involves the methoxylation of a tetraphene derivative using methanol and a suitable catalystThe overall synthetic route requires careful control of reaction conditions, including temperature, solvent, and reaction time, to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Industrial methods often utilize optimized reaction conditions and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(Chloromethyl)-4-methoxy-12-methyltetraphene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
7-(Chloromethyl)-4-methoxy-12-methyltetraphene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds and as a precursor in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a probe in biochemical assays.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices
Mechanism of Action
The mechanism of action of 7-(Chloromethyl)-4-methoxy-12-methyltetraphene involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This reactivity can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially altering their function. The methoxy and methyl groups may also influence the compound’s overall reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
7-(Bromomethyl)-4-methoxy-12-methyltetraphene: Similar structure but with a bromomethyl group instead of a chloromethyl group.
7-(Chloromethyl)-4-ethoxy-12-methyltetraphene: Similar structure but with an ethoxy group instead of a methoxy group.
7-(Chloromethyl)-4-methoxy-12-ethyltetraphene: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
7-(Chloromethyl)-4-methoxy-12-methyltetraphene is unique due to the specific combination of functional groups attached to the tetraphene backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
88217-03-2 |
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Molecular Formula |
C21H17ClO |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
7-(chloromethyl)-4-methoxy-12-methylbenzo[a]anthracene |
InChI |
InChI=1S/C21H17ClO/c1-13-14-6-3-4-7-15(14)19(12-22)18-11-10-16-17(21(13)18)8-5-9-20(16)23-2/h3-11H,12H2,1-2H3 |
InChI Key |
KBENHOXOBBTGPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(C=CC2=C(C4=CC=CC=C14)CCl)C(=CC=C3)OC |
Origin of Product |
United States |
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